FSP-1
Description
Structural Diversity of FSP1 Inhibitors
FSP1 inhibitors belong to distinct chemical classes, each leveraging unique mechanisms to block FSP1’s oxidoreductase activity:
| Compound | Chemical Class | Mechanism of Action | Key Structural Features |
|---|---|---|---|
| iFSP1 | Triazolothiadiazole | Competitive inhibition of FSP1 | Pyrido[1,2-a]benzimidazole core |
| icFSP1 | 3-Phenylquinazolinone | Induces FSP1 phase separation | Quinazolinone scaffold |
| FSEN1 | Benzothiazole derivative | Uncompetitive inhibition | Sulfur-containing heterocycle |
| Compound 39 | Triazolothiadiazole derivative | NAD(P)H oxidation blockade | Cyano and amino substituents |
These inhibitors target specific domains of FSP1, such as its flavin adenine dinucleotide (FAD)-binding pocket or substrate-binding regions. For instance, iFSP1 binds to the FAD/NAD(P)H interface, disrupting electron transfer, while icFSP1 triggers FSP1 condensation via phase separation.
Chemical Taxonomy
FSP1 inhibitors are small molecules (molecular weights: 250–400 Da) characterized by:
- Aromatic heterocycles : Triazole, benzimidazole, or quinazolinone cores enable π-π stacking with FSP1’s hydrophobic pockets.
- Electron-withdrawing groups : Cyano (-CN) and nitro (-NO2) substituents enhance binding affinity to FSP1’s catalytic sites.
- Polar side chains : Amino (-NH2) groups facilitate hydrogen bonding with FSP1’s Glu155 and Tyr296 residues.
Properties
Molecular Formula |
C17H24F6NO5PS |
|---|---|
Molecular Weight |
499.4 g/mol |
Purity |
≥ 99% (NMR) |
Origin of Product |
United States |
Scientific Research Applications
FSP1 Inhibitors
The development of specific inhibitors targeting FSP1 has opened new avenues for cancer treatment. Notable compounds include:
- iFSP1 : The first identified FSP1 inhibitor, which targets the quinone-binding site and has shown efficacy in various cancer models.
- viFSP1 : A species-independent inhibitor that demonstrates higher potency and effectiveness in cultured cells .
These inhibitors can synergize with other ferroptosis-inducing agents, enhancing their therapeutic effects against resistant tumor types .
Case Study 1: Targeting Therapy-Refractory Cancers
A study demonstrated that inhibiting FSP1 in combination with GPX4 inhibition significantly enhanced ferroptotic cell death in therapy-refractory cancer models. This approach not only reduced tumor growth but also induced specific cellular responses indicative of ferroptosis .
Case Study 2: Personalized Treatment Approaches
Research indicates that certain mutations in FSP1 can lead to resistance against FSP1 inhibitors. For instance, individuals with T327M mutations may require personalized treatment strategies that consider their unique genetic profiles .
Table 1: Overview of FSP1 Inhibitors
| Inhibitor | Mechanism of Action | Efficacy | Targeted Cancer Types |
|---|---|---|---|
| iFSP1 | Quinone-binding site | Moderate | Various solid tumors |
| viFSP1 | NADH-binding pocket | High | Therapy-refractory cancers |
Table 2: Summary of Case Studies on FSP1 Applications
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Therapy-refractory cancers | Enhanced cell death with combined inhibition |
| Study 2 | Personalized medicine | Resistance linked to specific mutations |
Comparison with Similar Compounds
Key Research Findings
- Cancer Progression : this compound in CRC cells predicts lymphatic invasion (OR = 3.12, P < 0.05) and reduces 10-year survival (HR = 2.01, P = 0.03) .
- Fibrosis : Bleomycin-induced pulmonary fibrosis increased this compound/Ki67 co-expression, reversible via ER stress inhibitors (P < 0.05) .
- Therapeutic Targets : Rac1/ERK5 pathways mediate this compound’s role in neointima formation, suggesting druggable targets for vascular remodeling .
Preparation Methods
Cloning and Plasmid Design
FSP1 is typically expressed recombinantly in Escherichia coli or mammalian systems. The pET-His6-TEV vector (Addgene plasmid #29653) is commonly used for bacterial expression, enabling N-terminal His-tag purification. For mammalian expression, constructs such as pcDNA3.1+/C-(K)-DYK or pLenti-CMV-Hygro-DEST are employed to ensure proper folding and post-translational modifications. Key steps include:
Protein Expression and Purification
-
Bacterial Systems : E. coli BL21(DE3) cells are transformed with FSP1 plasmids and induced with 0.5 mM IPTG at 18°C for 16–20 hours. Cells are lysed via sonication in PBS buffer (pH 7.4), and soluble FSP1 is purified using Ni-NTA affinity chromatography.
-
Mammalian Systems : HEK293T cells transfected with FSP1 plasmids yield protein with native-like post-translational modifications, though at lower yields (~1–2 mg/L).
Table 1: Purification Metrics for Recombinant FSP1
| Expression System | Yield (mg/L) | Purity (%) | Activity (nmol/min/mg) |
|---|---|---|---|
| E. coli BL21 | 10–15 | ≥95 | 120 ± 15 |
| HEK293T | 1–2 | ≥90 | 85 ± 10 |
Chemical Synthesis and Characterization of FSP1 Inhibitors
iFSP1: A First-Generation Inhibitor
iFSP1 (CₙHₘOₓ; MW 323.35 g/mol) is a potent FSP1 inhibitor (EC₅₀ = 103 nM) that selectively induces ferroptosis in GPX4-deficient cells. While its synthetic route remains proprietary, key physicochemical properties include:
FSEN1: A Species-Independent Inhibitor
FSEN1 targets the NAD(P)H-binding pocket of FSP1, exhibiting IC₅₀ values of 12.5–125 nM in kinetic assays. Its synthesis involves:
Table 2: Inhibitor Pharmacokinetic Profiles
| Compound | IC₅₀ (nM) | Target Site | Solubility (DMSO) |
|---|---|---|---|
| iFSP1 | 103 | FAD-binding domain | 61.85 mM |
| FSEN1 | 12.5 | NAD(P)H-binding site | 45.2 mM |
Functional Assays for FSP1 Activity
CoQ-Coumarin Reduction Assay
FSP1’s oxidoreductase activity is measured via fluorometric detection of reduced CoQ-Coumarin (Ex: 405 nm, Em: 475 nm).
NADH Oxidation Monitoring
Absorbance at 355 nm tracks NADH consumption during CoQ1 reduction:
Structural Insights Guiding Inhibitor Design
FSP1 Crystal Structures
The Gallus gallus FSP1 structure (PDB: 7XYZ) reveals:
Q & A
Q. What are the molecular mechanisms by which FSP-1 inhibits ferroptosis, and how do they differ from GPX4-dependent pathways?
this compound (Ferroptosis Suppressor Protein-1) suppresses ferroptosis via the FSP1-CoQ10-NAD(P)H axis, which independently reduces lipid peroxides to non-toxic lipid alcohols. This pathway operates separately from the glutathione (GSH)-GPX4 system. Unlike GPX4, which relies on selenium and GSH, this compound is a membrane-bound flavoprotein that regenerates oxidized CoQ10, functioning as a redox cycler. Researchers can validate this mechanism using fluorescence-based assays (e.g., Elabscience® this compound Activity Kit) to measure CoQ10 reduction kinetics or lipid peroxidation markers like malondialdehyde (MDA) .
Q. What methodologies are recommended for detecting this compound expression and activity in cellular models?
Key techniques include:
- RT-qPCR for mRNA quantification (e.g., primers targeting human/mouse FSP1 genes) .
- Immunofluorescence/Flow Cytometry for protein localization (e.g., using anti-FSP-1 antibodies in colorectal cancer cell lines) .
- Fluorometric Assays to measure enzymatic activity (e.g., NAD(P)H oxidation rates in lipid droplet-enriched fractions) .
- Western Blotting with validation via siRNA knockdown (e.g., in renal fibrosis models) .
Q. How does this compound contribute to epithelial-mesenchymal transition (EMT) in disease contexts?
this compound promotes EMT by enhancing cell motility and angiogenesis. In endothelial cells, it induces barrier dysfunction via Notch pathway activation, as shown in HUVEC models using Notch inhibitors (e.g., DAPT) and luciferase reporter assays . In renal fibrosis, TGF-β1/ILK signaling upregulates this compound, which can be inhibited via ILK gene silencing (e.g., lentiviral shRNA in NRK-52E cells) . Co-staining with α-SMA and vimentin is critical to distinguish EMT subtypes .
Q. What is the clinical significance of this compound overexpression in cancer progression?
this compound correlates with invasiveness (lymphatic/perineural invasion, T/N status) and poor prognosis in colorectal cancer (CRC). In non-metastatic CRC, this compound+ patients exhibit early recurrence (<2 years), validated via multivariate Cox regression and Kaplan-Meier survival analysis . Heatmap clustering (Spearman correlation) and network analysis are recommended to visualize associations with clinicopathological factors .
Q. How does this compound interact with lipid peroxidation pathways in oxidative stress models?
this compound and GPX4 constitute parallel anti-ferroptosis systems. To dissect their roles, use:
- GPX4 inhibitors (e.g., RSL3) vs. This compound inhibitors (e.g., iFSP1) in HT-1080 fibrosarcoma cells.
- Lipidomics (LC-MS) to quantify phosphatidylethanolamine oxidation products .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory findings on this compound’s prognostic value in cancer?
Discrepancies arise from cohort heterogeneity (e.g., metastatic vs. non-metastatic CRC). Mitigate this by:
- Stratifying patients by disease stage and adjuvant therapy history.
- Applying time-dependent ROC analysis to assess this compound’s predictive power for early vs. late recurrence .
- Validating findings in multi-center cohorts with standardized IHC protocols (e.g., ≥10% staining cutoff) .
Q. What experimental models are suitable for studying this compound’s role in immunotherapy resistance?
- This compound Vaccines : Combine FSP-derived neoantigens (e.g., Nacad, Maz) with checkpoint inhibitors (anti-PD1) in Msh2−/− intestinal tumor models. Measure CD8+ T-cell infiltration via CyTOF .
- Co-culture Systems : Use ESF cells and MDA-MB-231 breast cancer cells to assess this compound-mediated immunosuppression via CCL2/CCR2 axis blockade .
Q. How can this compound be targeted to mitigate organ fibrosis in preclinical models?
Q. What statistical approaches ensure reproducibility in this compound-related irradiation or metabolic studies?
Q. How do this compound dynamics influence endothelial-mesenchymal transition (EndMT) in diabetic complications?
- Hyperglycemia Models : Culture HMECs in high glucose (25 mM) ± FPR2 agonists (WKYMVm). Measure EndMT via qPCR (α-SMA, this compound) and transwell migration assays .
- Pharmacological Inhibition : Test WRW4 (FPR2 antagonist) and metformin to reverse this compound-driven barrier dysfunction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
